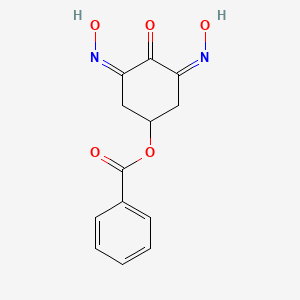![molecular formula C19H22N2O3 B5849420 N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5849420.png)
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DMAPT has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the development and progression of many types of cancer. In
Mécanisme D'action
DMAPT inhibits the activity of NF-κB by targeting the upstream kinase IKKβ, which is responsible for phosphorylating and activating the NF-κB transcription factor. DMAPT has been shown to bind to the cysteine residues in the ATP-binding pocket of IKKβ, thereby preventing its activation and subsequent phosphorylation of NF-κB. This results in the downregulation of NF-κB target genes that promote cell survival and proliferation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting NF-κB activity, DMAPT has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, as well as upregulate the expression of pro-apoptotic proteins such as Bax and Bak. DMAPT has also been shown to inhibit angiogenesis by downregulating the expression of VEGF and other pro-angiogenic factors.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPT has several advantages as a research tool, including its specificity for NF-κB and its ability to sensitize cancer cells to radiation and chemotherapy. However, DMAPT has several limitations as well. It has poor solubility in water and organic solvents, which can limit its use in certain experimental settings. Additionally, DMAPT has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DMAPT. One area of interest is the development of more potent and selective inhibitors of IKKβ and NF-κB. Another area of interest is the identification of biomarkers that can predict response to DMAPT treatment in cancer patients. Additionally, there is interest in exploring the use of DMAPT in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, to enhance its therapeutic efficacy.
Méthodes De Synthèse
DMAPT can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential use in cancer treatment. NF-κB is a transcription factor that is involved in the regulation of many genes that promote cell survival, proliferation, and angiogenesis. Inhibition of NF-κB activity by DMAPT has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth and metastasis in animal models. DMAPT has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-8-16(9-7-15)21-19(23)12-24-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMKBNDZJRKOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)

![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5849441.png)

![ethyl 2-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B5849452.png)
